1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
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Overview
Description
1-[4-(3-Methoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Methoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(3-Methoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)piperazine: A related compound used as a pharmaceutical intermediate.
2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole: Another piperazine derivative with high α1-AR affinity.
Uniqueness
1-[4-(3-Methoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone is unique due to its specific structural features and the combination of functional groups
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-6-8-19(9-7-18)27-16-21(24)23-12-10-22(11-13-23)15-17-4-3-5-20(14-17)26-2/h3-9,14H,10-13,15-16H2,1-2H3 |
InChI Key |
PZGPERNXBPZGFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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